3-Cyclopropylmorpholine hydrochloride
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Overview
Description
3-Cyclopropylmorpholine hydrochloride is a chemical compound with the molecular formula C7H14ClNO It is a derivative of morpholine, where a cyclopropyl group is attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylmorpholine hydrochloride typically involves the reaction of cyclopropylamine with morpholine under specific conditions. One common method includes the use of cyclopropylamine and morpholine in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The cyclopropyl group or other substituents on the morpholine ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
3-Cyclopropylmorpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropylmorpholine hydrochloride involves its interaction with specific molecular targets. The cyclopropyl group and morpholine ring can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the cyclopropyl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylmorpholine: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness
3-Cyclopropylmorpholine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-cyclopropylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6(1)7-5-9-4-3-8-7;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBIHAFLFZURMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2COCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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